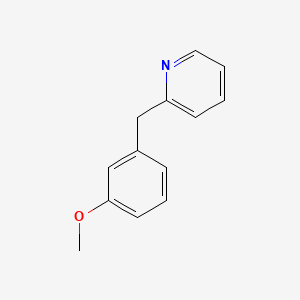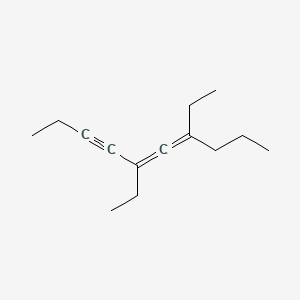
Acetic acid, iodo-, 2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, iodo-, 2-hydroxyethyl ester is a chemical compound with the molecular formula C4H7IO3 It is an ester derivative of acetic acid and is characterized by the presence of an iodine atom and a 2-hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, iodo-, 2-hydroxyethyl ester can be synthesized through the esterification of acetic acid with 2-iodoethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where acetic acid and 2-iodoethanol are reacted in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate and purify the ester product. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, iodo-, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, iodo-, 2-hydroxyethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various iodinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent in molecular biology.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of acetic acid, iodo-, 2-hydroxyethyl ester involves its reactivity with various nucleophiles and electrophiles. The iodine atom in the compound can participate in substitution reactions, while the ester functionality can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: An ester of acetic acid and ethanol, commonly used as a solvent.
Methyl iodide: An iodinated compound used in organic synthesis.
2-Iodoethanol: A precursor for the synthesis of iodinated esters.
Uniqueness
Acetic acid, iodo-, 2-hydroxyethyl ester is unique due to the presence of both an iodine atom and a 2-hydroxyethyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable reagent in organic synthesis and industrial processes.
Properties
CAS No. |
63906-36-5 |
|---|---|
Molecular Formula |
C4H7IO3 |
Molecular Weight |
230.00 g/mol |
IUPAC Name |
2-hydroxyethyl 2-iodoacetate |
InChI |
InChI=1S/C4H7IO3/c5-3-4(7)8-2-1-6/h6H,1-3H2 |
InChI Key |
FOIIJWYEDSCAHL-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


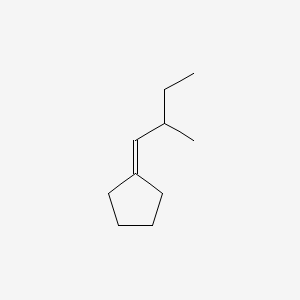
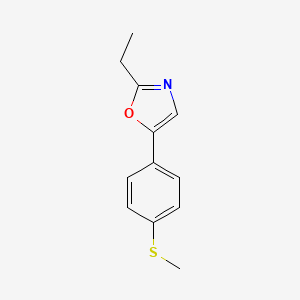

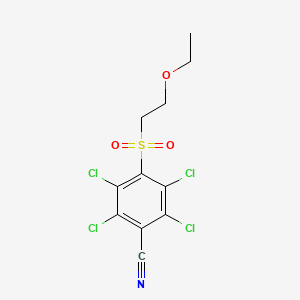
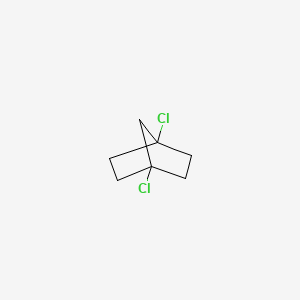

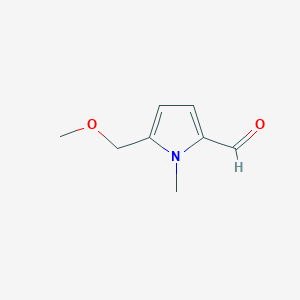
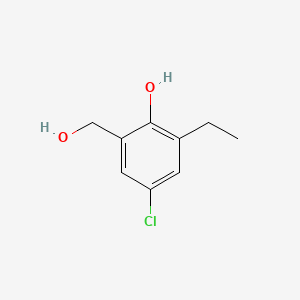
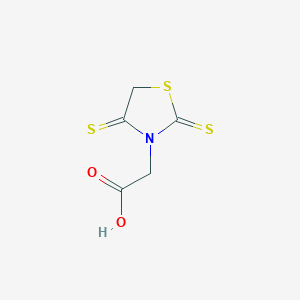

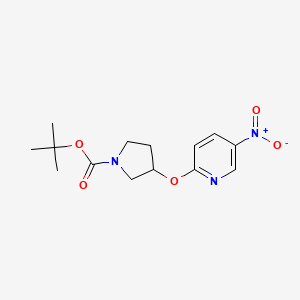
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
